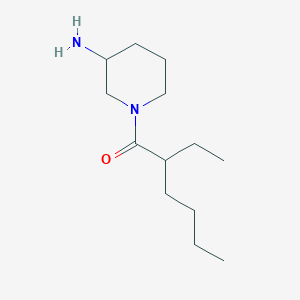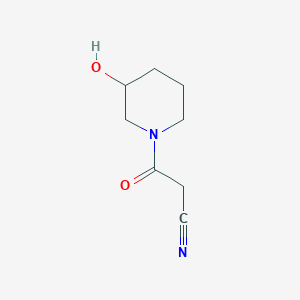
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
“3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A solution of 0.121 mole KCN and 0.099 mole 3-piperidinol was added to a suspension of 0.102 mole4-methylcyclohexanone in NaHSO3 .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Chemical Transformations
- Reductive Amination of Nitriles: An innovative approach towards synthesizing 5-hydroxypiperidone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone using enantioselective biocatalysis has been explored. This method involves cyanohydrin formation mediated by (S)-hydroxynitrile lyase, followed by hydrogenation to achieve the desired products through reductive amination of the nitrile group (Vink et al., 2003).
Applications in Natural Product Synthesis
- Synthesis of Bioactive Compounds: The 3-hydroxypiperidine scaffold is identified as a privileged structure found in many bioactive compounds and natural products. Research has summarized various synthesis strategies for natural products containing this motif, highlighting its significance in medicinal chemistry (Wijdeven et al., 2010).
Enzymatic Approaches for Compound Development
- Bioreductive Production of (R)-N-Boc-3-hydroxypiperidine: The use of a carbonyl reductase from Kluyveromyces marxianus ATCC 748 has been demonstrated for the efficient production of (R)-N-Boc-3-hydroxypiperidine, a compound of interest for its potential application in pharmaceuticals. This process showcases the utility of enzymatic methods for producing high-value chemical entities with high enantiopurity and yield (Chen et al., 2017).
Medicinal Chemistry and Drug Design
- Development of GSK-3β Inhibitors: A novel series of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives, including compounds with the 3-oxopropanenitrile moiety, has been synthesized and evaluated as inhibitors of glycogen synthase kinase-3β (GSK-3β). This research contributes to the identification of potential therapeutics for neurodegenerative diseases, showcasing the chemical moiety's role in drug discovery (Andreev et al., 2019).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPULZPYTHAGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)
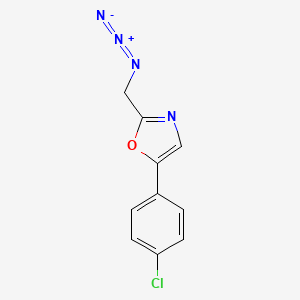
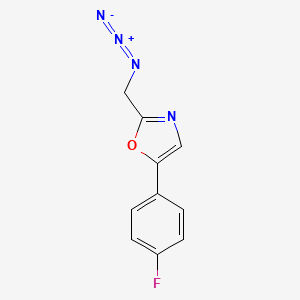

![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
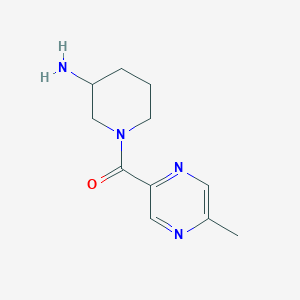
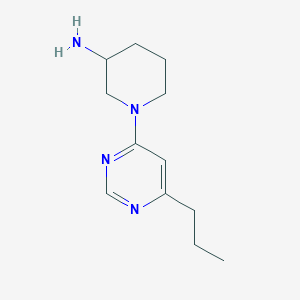
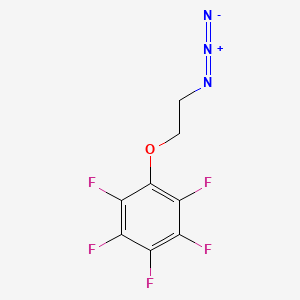
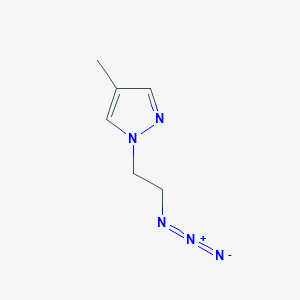
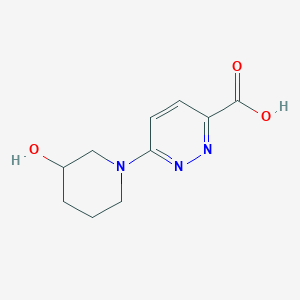
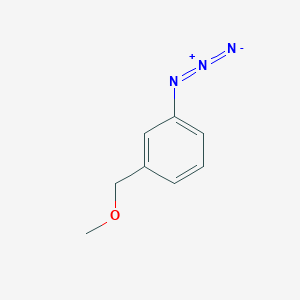

![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
